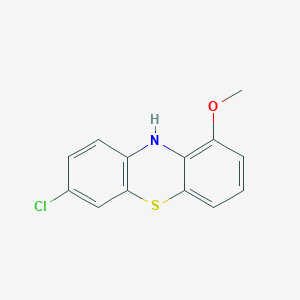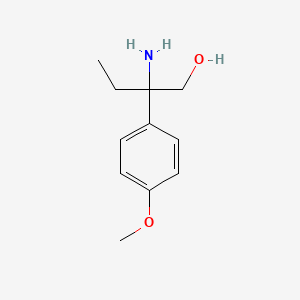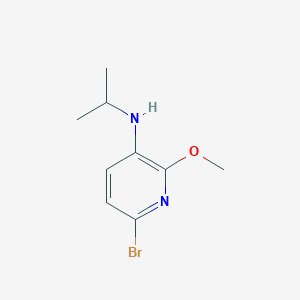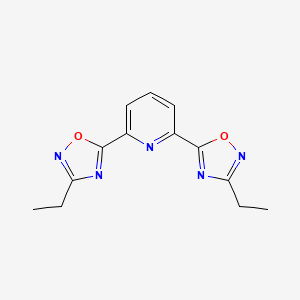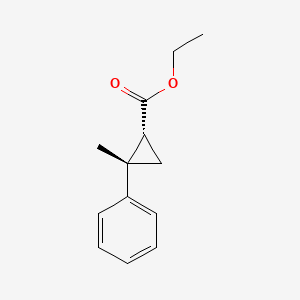![molecular formula C12H13NO3 B14234380 3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid is a heterocyclic compound with a unique structure that includes a formyl group and a carboxylic acid group attached to a tetrahydrobenzoazepine ring.
Vorbereitungsmethoden
The synthesis of 3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Tetrahydrobenzoazepine Ring: This step involves the cyclization of a suitable precursor, often using a catalyst such as aluminum chloride in a solvent like dichloroethane at low temperatures (0-20°C).
Introduction of the Formyl Group: The formyl group can be introduced through a formylation reaction, often using reagents like formic acid or formamide.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which may involve the use of carbon dioxide under specific conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the formyl group to an alcohol group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Condensation: The formyl group can participate in condensation reactions, forming larger molecules through the reaction with amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid has several scientific research applications :
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding, contributing to the understanding of biological pathways.
Wirkmechanismus
The mechanism of action of 3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid involves its interaction with specific molecular targets . The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, stabilizing the compound’s binding to its targets. These interactions can modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid can be compared with other similar compounds, such as :
2,3,4,5-Tetrahydro-1H-benzo[D]azepine: Lacks the formyl and carboxylic acid groups, making it less reactive in certain chemical reactions.
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
7-Carboxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine: Lacks the formyl group, altering its ability to participate in condensation reactions.
The presence of both the formyl and carboxylic acid groups in this compound makes it unique and versatile for various applications.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-formyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-8-13-5-3-9-1-2-11(12(15)16)7-10(9)4-6-13/h1-2,7-8H,3-6H2,(H,15,16) |
InChI-Schlüssel |
LNRKKVMHLUOPAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC2=C1C=CC(=C2)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


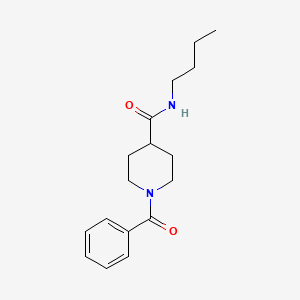
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
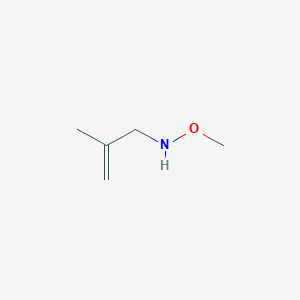
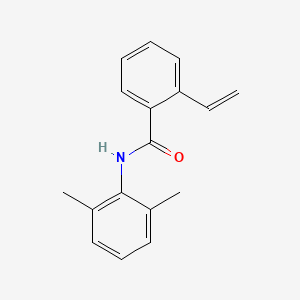
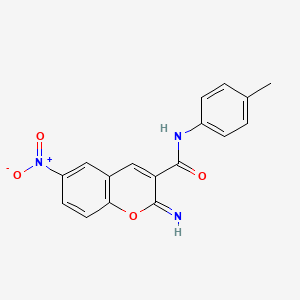
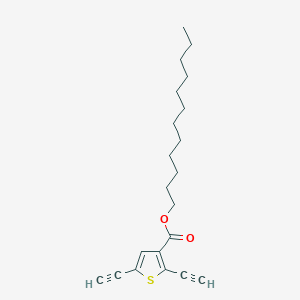
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
